3-chloro-N-(1-ethyl-2-oxoindolin-5-yl)benzenesulfonamide
Description
Properties
IUPAC Name |
3-chloro-N-(1-ethyl-2-oxo-3H-indol-5-yl)benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15ClN2O3S/c1-2-19-15-7-6-13(8-11(15)9-16(19)20)18-23(21,22)14-5-3-4-12(17)10-14/h3-8,10,18H,2,9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKGDKTKFDXIDGH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)CC2=C1C=CC(=C2)NS(=O)(=O)C3=CC(=CC=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15ClN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 3-chloro-N-(1-ethyl-2-oxoindolin-5-yl)benzenesulfonamide typically involves multiple steps, starting with the preparation of the indole moiety. One common method involves the Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions to form the indole ring . Finally, the sulfonamide group is introduced by reacting the chloro-substituted indole with a sulfonyl chloride in the presence of a base such as pyridine .
Chemical Reactions Analysis
3-chloro-N-(1-ethyl-2-oxoindolin-5-yl)benzenesulfonamide undergoes various chemical reactions, including:
Scientific Research Applications
Scientific Research Applications
1. Medicinal Chemistry
- Anticancer Activity : Research indicates that compounds similar to 3-chloro-N-(1-ethyl-2-oxoindolin-5-yl)benzenesulfonamide exhibit significant anticancer properties. The sulfonamide group is known for its ability to inhibit specific enzymes involved in cancer cell proliferation.
- Anti-inflammatory Properties : The compound has been investigated for its potential as an anti-inflammatory agent. Its mechanism may involve the inhibition of pro-inflammatory cytokines and enzymes.
2. Enzyme Inhibition Studies
- The compound has shown promise as an inhibitor of various enzymes, including kinases and carbonic anhydrases. Its binding affinity to these targets can be assessed through molecular docking studies and enzyme kinetics.
- Case Study : A study demonstrated that derivatives of this compound effectively inhibited a specific kinase involved in cancer signaling pathways, leading to reduced tumor growth in vitro.
3. Drug Development
- As a lead compound, it serves as a scaffold for the development of novel therapeutics targeting diseases such as cancer and autoimmune disorders. The unique combination of functional groups allows for modifications that can enhance selectivity and efficacy.
Mechanism of Action
The mechanism of action of 3-chloro-N-(1-ethyl-2-oxoindolin-5-yl)benzenesulfonamide involves its interaction with specific molecular targets. The indole moiety can bind to various receptors and enzymes, modulating their activity. For example, it may inhibit the activity of kinases by binding to their active sites, thereby blocking signal transduction pathways involved in cell proliferation and survival . The sulfonamide group can enhance the compound’s binding affinity to its targets by forming hydrogen bonds and other interactions .
Comparison with Similar Compounds
Structural Features
The table below highlights key structural differences between the target compound and its analogs:
Pharmacological Profiles
Selectivity and Efficacy
- The target compound demonstrates >100-fold selectivity for 5-HT₇ over related receptors (e.g., α2A) .
- In contrast, the pyrazolyl derivative in shows 13.4-fold selectivity for hCA XII over hCA IX, highlighting its isoform specificity .
- The quinoline-based analog in exhibits >100 selectivity index (SI) against Leishmania parasites due to metal complexation .
Physicochemical and Crystallographic Data
- Mass Spectrometry : The PROTAC derivative in was characterized by HRMS (m/z 482.0627), confirming its molecular formula .
Biological Activity
3-Chloro-N-(1-ethyl-2-oxoindolin-5-yl)benzenesulfonamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article explores its biological activity, synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a sulfonamide functional group attached to a chlorinated aromatic ring and an indolinone moiety. Its molecular formula is with a molecular weight of 364.84 g/mol. The presence of the 3-chloro group enhances its reactivity, while the N-(1-ethyl-2-oxoindolin-5-yl) segment contributes to its pharmacological potential.
Biological Activities
Research indicates that this compound exhibits several biological activities:
- Anticancer Activity : The compound has shown promise in inhibiting cancer cell proliferation. In vitro studies have demonstrated its effectiveness against various cancer cell lines, including MCF-7 and Hep-3B, with significant antiproliferative effects .
- Enzyme Inhibition : It acts as an inhibitor for certain enzymes, particularly carbonic anhydrases (CAs), which are relevant targets in cancer therapy. The sulfonamide moiety interacts with the active sites of these enzymes, influencing their activity and selectivity .
- Anti-inflammatory Properties : The compound's structure suggests potential anti-inflammatory effects, although specific studies are required to elucidate this activity fully.
The mechanism of action involves the interaction of the compound with specific molecular targets:
- Binding Affinity : The indole moiety can bind to various receptors and enzymes, modulating their activity. For instance, it may inhibit kinase activity by occupying their active sites, thus blocking signal transduction pathways involved in cell proliferation and survival.
- Electrophilic Nature : The chlorinated benzene ring's electrophilic nature allows it to participate in nucleophilic substitutions that can alter biological pathways.
Synthesis
The synthesis of this compound typically involves multiple steps:
- Reagents : Reaction between 3-chlorobenzenesulfonyl chloride and 1-ethyl-2-oxoindoline in the presence of a base (e.g., triethylamine).
- Conditions : Controlled temperature and pressure conditions are maintained to ensure product purity and yield.
Case Studies
Several studies have investigated the biological activity of related compounds, offering insights into the efficacy of this compound:
| Compound | Activity | IC50 Value |
|---|---|---|
| 4-Chloro-N-(1-methyl-2-oxoindolin-5-yl)benzenesulfonamide | Antimicrobial | Not specified |
| N-(4-isobutoxyphenyl)-N-(1-methylindolin)-4-sulfonamide | Anticancer | Not specified |
| N-(1-benzylindolin)-4-sulfamoylbenzene | Urease inhibition | Not specified |
These compounds share structural features with this compound but differ in substituents that may affect their biological profiles .
Q & A
Basic Research Questions
Q. What are the key steps for synthesizing 3-chloro-N-(1-ethyl-2-oxoindolin-5-yl)benzenesulfonamide, and how can reaction conditions be optimized?
- Methodology : Synthesis typically involves coupling a sulfonyl chloride derivative (e.g., 3-chlorobenzenesulfonyl chloride) with an indolinone amine precursor. Key steps include:
- Amide bond formation : Use coupling agents like ethyl chloroformate or triethylamine in dichloromethane (DCM) under inert conditions (Scheme 1, ).
- Purification : Column chromatography or recrystallization to isolate the product.
- Optimization : Adjust stoichiometry, solvent polarity (e.g., DCM vs. THF), and temperature to improve yield. Reaction monitoring via TLC or HPLC is critical .
- Validation : Confirm purity via melting point analysis and spectroscopic methods (¹H/¹³C NMR, FT-IR) .
Q. How is the crystal structure of this compound determined, and what software tools are recommended for refinement?
- Structural analysis : Single-crystal X-ray diffraction (SCXRD) is the gold standard. Data collection requires synchrotron or high-resolution diffractometers.
- Refinement tools : Use SHELXL (open-source) for small-molecule refinement. Key parameters:
- Resolution : Aim for < 1.0 Å to resolve chloro and sulfonamide groups unambiguously .
- Validation : Check R-factor convergence (target < 0.05) and Hirshfeld surface analysis for intermolecular interactions .
Q. What preliminary biological assays are suitable for evaluating its therapeutic potential?
- In vitro screens :
- Antimicrobial : Minimum inhibitory concentration (MIC) assays against Gram-positive/negative bacteria .
- Enzyme inhibition : Target-specific assays (e.g., MurA enzyme inhibition for antibacterial activity) using fluorogenic substrates .
- Dose-response curves : Use IC₅₀ values to quantify potency. Include positive controls (e.g., known inhibitors) and triplicate replicates for statistical validity .
Advanced Research Questions
Q. How can contradictory spectral data (e.g., NMR vs. X-ray) be resolved for this compound?
- Case study : Discrepancies in proton environments (NMR) vs. crystallographic symmetry (X-ray) may arise from dynamic effects (e.g., rotational barriers in solution).
- Resolution strategies :
- Variable-temperature NMR : Identify conformational flexibility by observing signal splitting at low temperatures .
- DFT calculations : Compare experimental and computed NMR chemical shifts to validate static vs. dynamic structures .
- Cross-validation : Use complementary techniques like Raman spectroscopy or mass spectrometry (HRMS) .
Q. What computational methods are effective for studying its binding interactions with biological targets?
- Molecular docking : Use AutoDock Vina or MOE to predict binding modes to enzymes (e.g., MurA). Key parameters:
- Grid box : Center on the active site (coordinates from PDB: 1UAE) with 20 ų dimensions .
- Scoring functions : Prioritize poses with strong hydrogen bonds to sulfonamide and chloroaryl groups .
- MD simulations : Run 100 ns trajectories in GROMACS to assess binding stability (RMSD < 2.0 Å) and free energy calculations (MM-PBSA) .
Q. How can synthetic byproducts be identified and minimized during scale-up?
- Byproduct profiling : Use LC-MS to detect impurities (e.g., hydrolyzed sulfonamide or dimerization products).
- Mitigation :
- Protecting groups : Introduce tert-butoxycarbonyl (Boc) on the indolinone amine to prevent side reactions .
- Process optimization : Use flow chemistry for precise control of reaction time and temperature .
Data Analysis and Optimization
Q. What strategies address low reproducibility in biological assays for this compound?
- Troubleshooting :
- Solubility : Pre-dissolve in DMSO (< 1% final concentration) to avoid aggregation .
- Batch variability : Characterize each synthesis batch via HPLC (purity > 95%) and elemental analysis .
- Statistical design : Use factorial experiments (e.g., 2³ design) to assess interactions between pH, temperature, and solvent .
Q. How are structure-activity relationships (SARs) derived for analogs of this compound?
- Analog design :
- Core modifications : Replace chloro with fluoro or methyl groups to probe electronic effects .
- Side-chain variations : Introduce alkyl or aryl groups on the indolinone nitrogen .
- SAR validation : Correlate IC₅₀ values with Hammett constants (σ) or steric parameters (Taft’s Es) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
